4-n-Butylthiobenzyl alcohol
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Overview
Description
4-n-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a butyl group attached to a thiobenzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-Butylthiobenzyl alcohol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 4-n-butylthiobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to produce this compound.
Reduction of Ketones: Another method involves the reduction of 4-n-butylthiobenzyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
4-n-Butylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-n-butylthiobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-n-butylthiobenzylamine when reacted with ammonia in the presence of a reducing agent.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 4-n-Butylthiobenzaldehyde
Reduction: 4-n-Butylthiobenzylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-n-Butylthiobenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-n-butylthiobenzyl alcohol involves its interaction with various molecular targets and pathways. For example, its oxidation to 4-n-butylthiobenzaldehyde involves the transfer of electrons and the formation of intermediate species. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
4-n-Butylthiobenzyl alcohol can be compared with other similar compounds such as:
4-n-Butylbenzyl alcohol: Lacks the sulfur atom present in this compound, resulting in different chemical properties and reactivity.
4-n-Butylthiophenol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
4-n-Butylbenzaldehyde: The oxidized form of this compound, with distinct chemical properties and uses.
Uniqueness: The presence of both a butyl group and a thiobenzyl alcohol structure in this compound gives it unique chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-butylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXTWKWNQVTWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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